Research indicates that derivatives of 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine, particularly those incorporating a spirosuccinimide moiety, demonstrate promising activity as aldose reductase inhibitors (ARIs) []. These compounds, such as 2-[(4-bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone, exhibit the potential to treat diabetic complications like neuropathy and nephropathy [].
Derivatives of 2-(4-Bromo-2-fluorophenyl)-4-methylpyridine, specifically 4-(4-bromo-2-fluorophenylamino)-1-methylpyridin-2(1H)-ones, have been identified as potent and selective ATP-noncompetitive inhibitors of MEK 1,2 []. MEK 1,2 plays a crucial role in cancer tumorigenesis, making these inhibitors potential candidates for cancer treatment [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2